JNJ-9350 is a novel compound developed by Johnson & Johnson, specifically through its subsidiary, Janssen Pharmaceuticals. This compound is primarily classified as a therapeutic agent with potential applications in the treatment of various diseases, particularly those associated with inflammation and immune modulation. The development of JNJ-9350 reflects Johnson & Johnson's commitment to advancing medical science and improving patient outcomes through innovative pharmaceutical solutions.
JNJ-9350 originates from the research and development efforts of Janssen Pharmaceuticals, which has a rich history of creating effective medications for complex health issues. The classification of JNJ-9350 falls within the category of immunomodulators, which are agents that modify the immune response or the functioning of the immune system. This classification positions JNJ-9350 as a candidate for treating autoimmune diseases and other conditions where immune system regulation is crucial.
The synthesis of JNJ-9350 involves multiple steps, typical for complex organic compounds. While specific proprietary methods used in its synthesis are not publicly disclosed, it generally includes:
The synthesis process must be optimized for yield and purity, ensuring that the compound meets pharmaceutical standards for further development and testing. Each step in the synthesis is critically monitored to prevent contamination and ensure consistent results.
While detailed structural data such as bond lengths or angles are not available due to proprietary restrictions, computational modeling may have been utilized during its design phase to predict interactions with target proteins involved in immune responses.
The chemical reactivity of JNJ-9350 is essential for its function as an immunomodulator. It likely undergoes several key reactions:
Understanding these reactions is crucial for predicting pharmacokinetics (how the drug moves through the body) and pharmacodynamics (the effects of the drug on the body), which are fundamental in drug development.
The mechanism of action for JNJ-9350 involves modulating immune responses by targeting specific pathways or receptors associated with inflammation. It may inhibit pro-inflammatory cytokines or enhance anti-inflammatory pathways, thereby restoring balance within the immune system.
Research studies would typically provide data on how JNJ-9350 affects cellular signaling pathways, using assays that measure cytokine production or cell proliferation in response to treatment.
While specific physical properties such as melting point or solubility are proprietary, compounds in this class generally exhibit moderate solubility in organic solvents and variable solubility in water.
Chemical properties include stability under various pH conditions and susceptibility to hydrolysis or oxidation. These properties are critical for determining formulation strategies for effective delivery to patients.
Analytical data regarding stability studies would be essential for understanding how JNJ-9350 behaves under storage conditions over time.
JNJ-9350 has potential applications in treating autoimmune diseases such as rheumatoid arthritis or inflammatory bowel disease. Its ability to modulate immune responses makes it a candidate for clinical trials aimed at evaluating its efficacy and safety in human populations.
Polyamine metabolism involves tightly regulated biosynthetic and catabolic pathways that maintain intracellular concentrations of putrescine, spermidine, and spermine. SMOX drives the "back-conversion" pathway, directly oxidizing spermine to spermidine and generating reactive byproducts:
H₂O₂: Contributes to cellular redox signaling but can induce oxidative stress at pathological levels [2].3-AP: Spontaneously cyclizes to form acrolein—a highly reactive aldehyde that damages proteins through Michael adduct formation [5] [7].
Unlike acetylpolyamine oxidase (APAO), which acts on N¹-acetylated polyamines in peroxisomes, SMOX is localized in the cytosol and nucleus and is highly inducible by inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors [8] [5]. This inducibility allows rapid amplification of polyamine catabolism during stress responses. Table 1 summarizes JNJ-9350’s inhibitory profile against key enzymes.
Table 1: Inhibitory Activity of JNJ-9350
Target | IC₅₀ Value | Selectivity vs. SMOX |
---|---|---|
SMOX | 10 nM | 1-fold (reference) |
PAO | 790 nM | 79-fold less potent |
LSD1 | >60 µM | >6,000-fold less potent |
JNJ-9350 binds SMOX with high affinity (Kᵢ = 9.9 nM), as determined by horseradish peroxidase (HRP) fluorescence assays [1] [4]. Its mechanism involves competitive inhibition at the substrate-binding pocket, blocking spermine access to the FAD cofactor [8].
Dysregulated SMOX activity is implicated in multiple disease states through two primary mechanisms: oxidative stress and aldehyde toxicity. Key pathological associations include:
In aged brains, SMOX upregulation exacerbates traumatic brain injury (TBI) pathology by impairing astrocytic glutamate clearance (via GLT-1 dysregulation) and amplifying microglia-driven neuroinflammation [3].
Oncogenesis:
SMOX-derived H₂O₂ causes oxidative DNA lesions (8-oxoguanine), while acrolein adducts disrupt tumor suppressor functions [5] [8].
Aging:
Table 2 highlights disease models linked to SMOX hyperactivity:
Table 2: SMOX Overexpression in Disease Pathogenesis
Disease Model | Key Mechanisms | Consequences |
---|---|---|
Diabetic Retinopathy | ROS-induced neuronal death; acrolein toxicity | Retinal degeneration; vision loss |
Traumatic Brain Injury (Aged) | GLT-1 dysfunction; microglial activation | Cognitive/motor deficits |
Gastric Cancer | DNA damage; β-catenin signaling | Tumor progression |
Pharmacological inhibition of SMOX offers a strategic approach to uncouple polyamine catabolism from its harmful byproducts. JNJ-9350 addresses limitations of earlier inhibitors like MDL72527, which exhibits promiscuity (e.g., inhibiting PAO/LSD1) and cytotoxicity [8]. The rationale for SMOX-specific targeting includes:
Structural studies reveal JNJ-9350’s binding to an allosteric site on human SMOX, conferring selectivity over murine PAOX (40% sequence divergence in substrate-binding domains) [8]. Table 3 compares SMOX with related flavin-dependent oxidases:
Table 3: Selectivity Determinants of JNJ-9350
Feature | SMOX | PAOX | LSD1 |
---|---|---|---|
Subcellular Localization | Cytosol/nucleus | Peroxisomes | Nucleus |
Primary Substrate | Spermine | N¹-Acetylspermine | Histone H3 |
JNJ-9350 Inhibition | IC₅₀ = 10 nM | IC₅₀ = 790 nM | IC₅₀ > 60 µM |
Selectivity Basis | Allosteric site occupancy | Divergent active site | Distinct catalytic mechanism |
Despite promising selectivity, JNJ-9350 exhibits off-target activity at adenosine receptors (ADORA1/2A/3) at concentrations >1 µM [4]. This necessitates careful dose calibration in cellular studies but does not preclude its utility as a mechanistic probe.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7